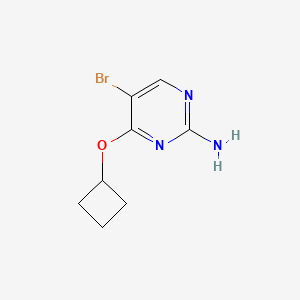
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Researchers have been exploring heterocyclic compounds containing sulfonamido moieties, including structures similar to "3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine", for their potential as antibacterial agents. The synthesis of novel heterocyclic compounds has shown promise in producing substances with significant antibacterial activity. Such studies aim to develop new medications to combat bacterial infections, highlighting the importance of these compounds in medical research (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity
Further investigations into sulfonamide and amide derivatives of piperazine, which share structural similarities with the compound , have been synthesized and tested for antimicrobial efficacy. These studies have focused on the potential of these derivatives to inhibit the growth of both gram-positive and gram-negative bacteria, as well as their antifungal and antimalarial properties. Such research is pivotal in the ongoing quest for new antimicrobial agents capable of tackling a wide range of infectious diseases (Bhatt, Kant, & Singh, 2016).
Pharmaceutical Applications
On the pharmaceutical front, there is ongoing research into the development of novel piperidine carboxylic acid derivatives of heterocyclic compounds, which include the core structure of "3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine". These derivatives are being evaluated for their potential to inhibit adhesion molecules, which play a crucial role in various inflammatory and autoimmune diseases. The inhibition of these molecules could lead to new treatments for conditions characterized by excessive or abnormal cell adhesion, demonstrating the broad pharmaceutical applications of these compounds (Kaneko et al., 2004).
Co-crystal Engineering
The compound's structural motifs also find applications in co-crystal engineering, where researchers seek to manipulate its interactions with other molecules to form co-crystals and salts. This approach has implications for the design of new materials with tailored physical and chemical properties, which could be beneficial in various industrial and pharmaceutical applications (Elacqua et al., 2013).
properties
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-19(17,11-5-6-11)15-8-2-3-10(9-15)18-12-4-1-7-13-14-12/h1,4,7,10-11H,2-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZFYHKXYIGWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2629942.png)
![N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

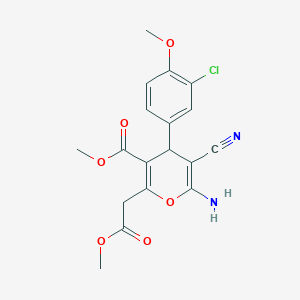
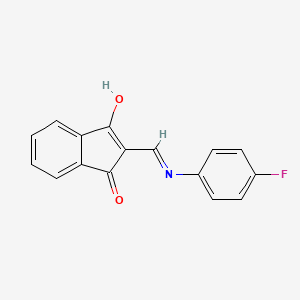

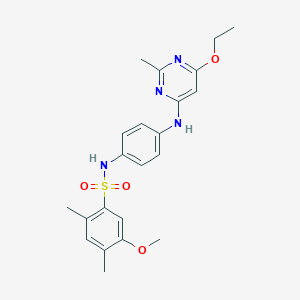
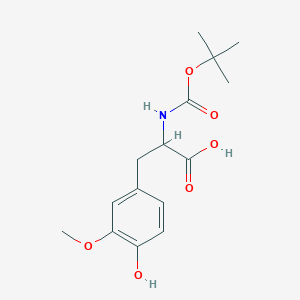
![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)
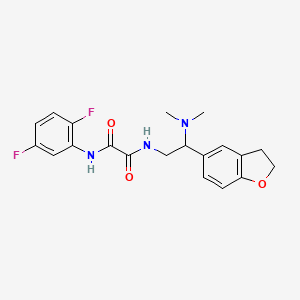

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
